molecular formula C15H15NO2S2 B2955096 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478080-76-1

4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B2955096
CAS No.: 478080-76-1
M. Wt: 305.41
InChI Key: CILVVIBERKZCSS-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one” is a thiazepine derivative. Thiazepines are a class of organic compounds that contain a seven-membered ring with five carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno and thiazepine rings. Unfortunately, without specific literature or research on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thieno[3,2-f][1,4]thiazepin-5(2H)-one ring substituted at the 4-position with a 4-methoxybenzyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazepines, in general, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds similar to 4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one involves condensation reactions, characterizing by spectral data, and examining their structural properties. For instance, the synthesis of (±)cis-2-(4-Methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin derivatives was achieved through the condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate in xylene, indicating a method for generating compounds with similar structural frameworks (Sharma et al., 1997).

Antimicrobial and Anticancer Applications

Related 1,5-benzothiazepine derivatives have been explored for their antimicrobial activities. For example, certain derivatives synthesized by condensation reactions displayed significant antimicrobial properties, suggesting the potential for these compounds to serve as templates for developing new antimicrobial agents (Singh et al., 2002). Furthermore, the synthesis and evaluation of new 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity highlight the exploration of structurally related compounds in cancer therapy (Bekircan et al., 2008).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, it could be studied further for its potential use in drug development .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-18-12-4-2-11(3-5-12)10-16-7-9-20-15-13(14(16)17)6-8-19-15/h2-6,8H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILVVIBERKZCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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